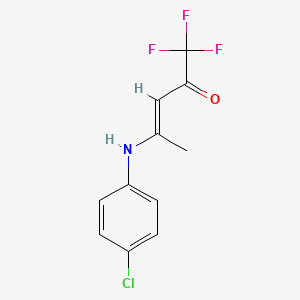

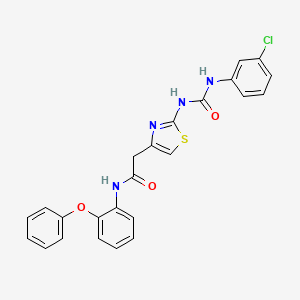

![molecular formula C17H20ClN3 B2869246 N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride CAS No. 1215620-90-8](/img/structure/B2869246.png)

N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C17H20ClN3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications

Drug Discovery and Development

This compound, with its imidazole core, is a key player in the realm of drug discovery. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties . The benzimidazole moiety, in particular, is a crucial part of many pharmacologically active molecules. For instance, it’s found in drugs like omeprazole and astemizole, which are used to treat ulcers and allergies, respectively.

Organic Synthesis

In organic chemistry, the benzimidazole group is often used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an excellent candidate for various organic transformations, leading to the creation of novel compounds with potential applications in medicinal chemistry .

Polymer Chemistry

The benzimidazole structure is also significant in polymer chemistry. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. These polymers have potential uses in high-performance materials and coatings .

Supramolecular Chemistry

Benzimidazole derivatives can act as ligands in supramolecular assemblies. They can form stable complexes with metals, which can be used in catalysis or as sensors. The ability to create such complexes expands the utility of this compound in designing new materials with specific functions .

Chemical Biology

In chemical biology, benzimidazole derivatives are used as probes or inhibitors to study biological processes. They can bind to enzymes or receptors, allowing researchers to investigate the roles of these proteins in various diseases and potentially leading to the development of new therapies .

Fluorescent Imaging

The compound’s structure allows for the attachment of fluorescent groups, making it useful in imaging applications. Fluorescently labeled benzimidazole derivatives can be used to track biological molecules in live cells, aiding in the study of cellular processes .

Anticancer Research

Benzimidazole derivatives have shown promise in anticancer research. Some compounds with this moiety have demonstrated potent cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Neurodegenerative Disease Research

Research has indicated that benzimidazole derivatives may have applications in treating neurodegenerative diseases. They have been designed as inhibitors for enzymes like acetylcholinesterase, which is a target in Alzheimer’s disease therapy .

Future Directions

Imidazole derivatives have been recognized for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research could explore the potential applications of “N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride” in various fields, including medicinal chemistry.

properties

IUPAC Name |

N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.ClH/c1-19(12-14-8-4-3-5-9-14)13-17-18-15-10-6-7-11-16(15)20(17)2;/h3-11H,12-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWUJYCWTZCAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN(C)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine](/img/structure/B2869165.png)

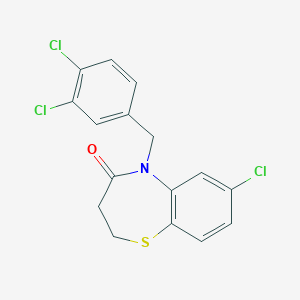

![N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2869166.png)

![3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2869169.png)

![6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2869174.png)

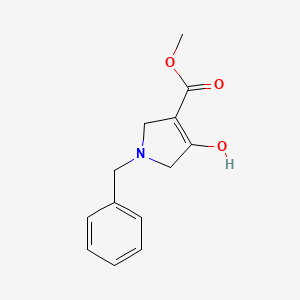

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2869176.png)

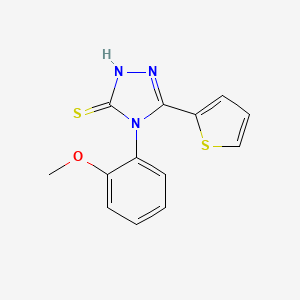

![N-cycloheptyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2869179.png)